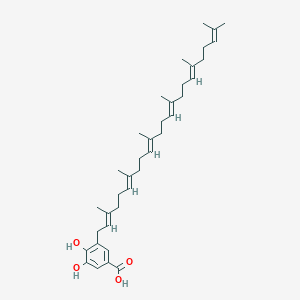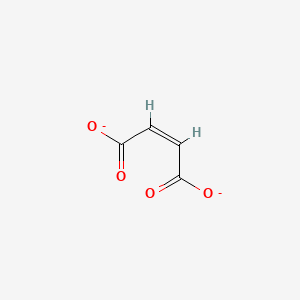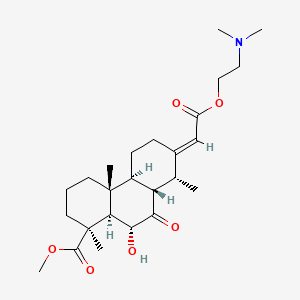
Dtbdcp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dtbdcp is an organic compound with the molecular formula C12H6Cl4O2S2. It is known for its distinctive structure, which includes two phenolic rings connected by a sulfur-sulfur bond. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dtbdcp typically involves the reaction of 4,6-dichlorophenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dtbdcp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: Halogen atoms in the phenolic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dtbdcp has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Wirkmechanismus
The mechanism of action of Dtbdcp involves its interaction with biological molecules through its phenolic and sulfur groups. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The compound’s ability to disrupt microbial cell walls makes it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Thiobis(4-chlorophenol)
- 2,2’-Dithiobis(4-methylphenol)
- 2,2’-Dithiobis(4-nitrophenol)
Uniqueness
Dtbdcp is unique due to the presence of chlorine atoms on the phenolic rings, which enhances its reactivity and antimicrobial properties compared to its analogs. The sulfur-sulfur bond also contributes to its distinctive chemical behavior .
Eigenschaften
CAS-Nummer |
57548-07-9 |
|---|---|
Molekularformel |
C12H6Cl4O2S2 |
Molekulargewicht |
388.1 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H6Cl4O2S2/c13-5-1-7(15)11(17)9(3-5)19-20-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
InChI-Schlüssel |
YVALZDKTCRMZLQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Key on ui other cas no. |
57548-07-9 |
Synonyme |
2,2-dithiobis(4,6-dichlorophenol) DTBDCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)




![2-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid](/img/structure/B1232357.png)
![N-[4-[(4-methyl-1-piperidinyl)methyl]phenyl]-1-[5-(1-pyrrolyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B1232359.png)
